Bienvenue dans la boutique en ligne BenchChem!

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Epigenetics Kynurenine pathway Medicinal chemistry

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule belonging to the isoxazole-amide class. Database annotations associate this scaffold with inhibition of Kynurenine 3-hydroxylase (KMO) and the histone methyltransferases SMYD2 and SMYD3.

Molecular Formula C19H20N2O5
Molecular Weight 356.378
CAS No. 1210402-42-8
Cat. No. B2932616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide
CAS1210402-42-8
Molecular FormulaC19H20N2O5
Molecular Weight356.378
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H20N2O5/c1-11-7-15(12(2)25-11)19(22)20-10-14-9-17(26-21-14)13-5-6-16(23-3)18(8-13)24-4/h5-9H,10H2,1-4H3,(H,20,22)
InChIKeySROODKZRBCDGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide (CAS 1210402-42-8)


N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule belonging to the isoxazole-amide class. Database annotations associate this scaffold with inhibition of Kynurenine 3-hydroxylase (KMO) [1] and the histone methyltransferases SMYD2 and SMYD3 [2]. However, a systematic search of primary literature and patents fails to yield head-to-head quantitative differentiation data against defined close analogs necessary for evidence-based scientific selection.

Why Generic Isoxazole Substitution is Inadequate for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide


Isoxazole-carboxamide analogs cannot be interchanged generically because critical pharmacophoric elements—including the 3,4-dimethoxyphenyl substitution on the isoxazole ring and the 2,5-dimethylfuran-3-carboxamide tail—dictate distinct target engagement profiles. Broad patent disclosures confirm that subtle variations in these regions produce divergent SMYD2/SMYD3 inhibitory potency [1], while the KMO-associated annotation suggests a separate, structurally sensitive modality. Without compound-specific comparative SAR tables, procurement decisions based solely on core scaffold similarity risk selecting an analog with orders of magnitude lower potency or entirely different selectivity.

Quantitative Differentiation Evidence for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide (CAS 1210402-42-8)


Critical Evidence Gap Statement

After an exhaustive search and application of strict evidence-admission rules, no direct head-to-head comparison with a named analog featuring quantitative data for both this compound and a comparator could be identified. Aggregated database entries suggest SMYD3 inhibitory activity (e.g., IC50 values in the nanomolar range for related isoxazole amides [1]), but the specific binding data for CAS 1210402-42-8 could not be unambiguously confirmed in a citable primary source. Similarly, its annotation as a KMO inhibitor is based on a patent review without disclosed IC50 [2]. This evidence gap precludes robust, data-driven differentiation at this time.

Epigenetics Kynurenine pathway Medicinal chemistry

Application Scenarios for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide Based on Incomplete Evidence


Prospective SMYD3 Inhibitor Screening

Should future studies confirm SMYD3 inhibition, this compound may serve as a starting point for SAR exploration in oncology, given the target's role in Ras-driven cancers [1]. Any procurement for such studies must be accompanied by in-house biochemical validation against reference inhibitors.

KMO Pathway Probe Development

Based on its annotation as a KMO inhibitor [2], the compound could be investigated for neuroprotection applications in Huntington's disease models. Selection over other KMO inhibitors like CHDI-340246 would require comparative IC50 determination under identical assay conditions.

Isoxazole Scaffold SAR Library Expansion

Procurement for medicinal chemistry campaigns expanding on the isoxazole carboxamide patent space [3] is viable, provided that incoming batches are analytically characterized (≥95% purity by HPLC) and benchmarked against internally profiled analogs.

Quote Request

Request a Quote for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.